3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with a unique structure that includes a thienoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: This step often involves the use of amination reactions.
Bromination and Fluorination: These steps introduce the bromo and fluoro substituents on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can be used to modify the functional groups.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit copper trafficking proteins.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used to study the effects of copper transport inhibition in cells.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the inhibition of copper trafficking proteins such as Atox1 and CCS. This inhibition disrupts cellular copper transport, which is particularly detrimental to cancer cells that rely heavily on these proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-5-chloro-1-naphthamide
Uniqueness
What sets 3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide apart is its specific combination of functional groups and its ability to inhibit copper trafficking proteins, making it a unique candidate for therapeutic applications .
Properties
Molecular Formula |
C18H14BrF2N3OS |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H14BrF2N3OS/c19-11-6-9(20)7-12(21)15(11)24-17(25)16-14(22)10-5-8-3-1-2-4-13(8)23-18(10)26-16/h5-7H,1-4,22H2,(H,24,25) |
InChI Key |
IUNAAXKOQFRGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4Br)F)F)N |
Origin of Product |
United States |
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